molecular formula C15H15N3O2 B4556291 2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4556291
M. Wt: 269.30 g/mol
InChI Key: IWTAOVDGCFFSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a 4-methoxyphenylamino substituent at position 2 and a partially saturated bicyclic core. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including kinase inhibition and anticancer activity . The 4-methoxyphenyl group is electron-donating, influencing electronic properties and intermolecular interactions, as observed in photophysical studies of similar compounds .

Properties

IUPAC Name

2-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-11-7-5-10(6-8-11)17-15-16-9-12-13(18-15)3-2-4-14(12)19/h5-9H,2-4H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTAOVDGCFFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-methoxyaniline with a suitable quinazolinone precursor. One common method includes the condensation of 4-methoxyaniline with 2-aminobenzamide under acidic conditions, followed by cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-[(4-hydroxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one.

    Reduction: Formation of 2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby modulating cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Photophysical Properties

Evidence from quinazoline derivatives (e.g., compounds 6a–l ) highlights the role of substituents on emission spectra and electronic delocalization (Table 1):

Table 1: Emission Characteristics of Selected Quinazoline Derivatives

Compound Substituents (Positions) Emission Wavelength (nm) Intensity Trend Key Observation
6l 2-(4-MeOPh), 6/8-(4-MeOPh) Higher λ (Red shift) Reduced Strong electron donation enhances π-delocalization but reduces emission intensity
6h 2-(4-MeOPh), 6/8-(4-FPh) Red-shifted band Moderate Fluorine substituents synergize with MeO for partial charge transfer
6c 2-(4-ClPh), 6/8-(Cl/FPh) Lower λ (Blue shift) Increased Electron-withdrawing Cl groups suppress ICT (intramolecular charge transfer)

The target compound’s 4-methoxyphenyl group aligns with 6l and 6h , where electron-donating groups induce red shifts but reduce emission intensity due to enhanced charge transfer. This contrasts with chloro-substituted analogues (6c ), where electron withdrawal stabilizes the ground state, reducing λ .

Structural Analogues with Modified Substituents

7-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)amino]-7,8-Dihydroquinazolin-5(6H)-one ()
  • Key Difference : Chlorine at position 7 instead of hydrogen or methyl.
  • Impact : The chloro group’s electron-withdrawing nature may enhance binding to electrophilic targets (e.g., enzymes) but reduce solubility compared to methoxy derivatives .
2-[(2-Furylmethyl)amino]-7-(4-Methoxyphenyl)-7,8-Dihydroquinazolin-5(6H)-one ()
  • Key Difference: Furylmethylamino group at position 2 instead of 4-methoxyphenylamino.
2-(4-Benzylpiperazin-1-yl)-7,8-Dihydroquinazolin-5(6H)-one ()
  • Key Difference : Benzylpiperazinyl group at position 2.
  • Impact : Piperazine improves water solubility and bioavailability, a common strategy in drug design, but may reduce selectivity due to bulkier substituents .

Table 2: Structural and Functional Comparison

Compound Substituent (Position 2) Position 7 Substituent Molecular Weight Notable Property
Target Compound 4-MeOPhNH H ~297.3 g/mol High ICT, moderate solubility
7-(4-ClPh) Analogue () 4-MeOPhNH 4-ClPh ~331.8 g/mol Enhanced target binding, lower solubility
2-Furylmethyl Analogue () FurylmethylNH 4-MeOPh ~323.3 g/mol Improved π-stacking, reduced electron donation
4-Benzylpiperazine Derivative () Benzylpiperazinyl H ~322.4 g/mol Increased solubility, potential off-target effects

Electronic and Solvent Effects

In polar solvents like DMF, the target compound’s 4-methoxyphenyl group engages in dipolar interactions, stabilizing the excited state and causing red-shifted emission. This contrasts with chloro-substituted analogues, where solvent interactions are less pronounced due to weaker polarity .

Biological Activity

2-[(4-Methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one, a member of the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an amino group and a methoxyphenyl substituent, contributing to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with detailed research findings.

  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 354767-74-1

Synthesis

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. A common method includes the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it has been evaluated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a significant factor in biofilm formation and virulence. In vitro assays demonstrated that this compound can inhibit biofilm formation by approximately 10% at concentrations of 100 µM without significantly affecting bacterial growth.

Bacterial Strain Inhibition (%) at 100 µM
Pseudomonas aeruginosa10%

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)5.9 ± 1.69Induces apoptosis
SW-480 (Colorectal)2.3 ± 0.91Cell cycle arrest in S phase
MCF-7 (Breast)5.65 ± 2.33Apoptotic pathway activation

The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity, which leads to disruption in critical biological pathways associated with cancer cell proliferation.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that at a concentration of 100 µM, the compound significantly inhibited biofilm formation in Pseudomonas aeruginosa without affecting overall bacterial growth.
  • Anticancer Study : In a comparative analysis against various cancer cell lines, it was found that the compound exhibited lower IC50 values in colorectal cancer cells (SW-480), indicating higher potency compared to lung (A549) and breast cancer (MCF-7) cells.
  • Enzyme Inhibition : The compound has been reported to show inhibitory effects on enzymes involved in amino acid biosynthesis, which are crucial for cancer cell metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.